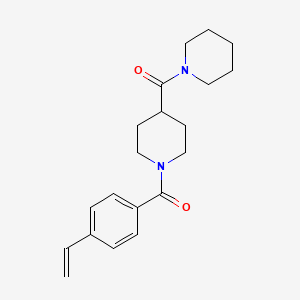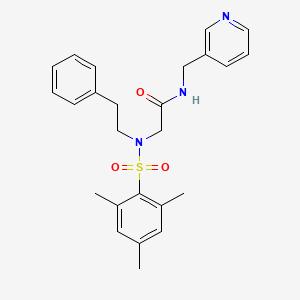![molecular formula C22H23NO4 B4936964 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4936964.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide, also known as DEPNA, is a synthetic compound that belongs to the class of organic compounds called acetamides. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various medical fields.
作用机制
The exact mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is not fully understood. However, studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide acts on the GABAergic system by increasing the release of GABA, the primary inhibitory neurotransmitter in the brain. This leads to a decrease in neuronal excitability, which can explain the anticonvulsant and analgesic properties of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been shown to have several biochemical and physiological effects. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide can reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, which can explain its anti-inflammatory properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
实验室实验的优点和局限性
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be easily controlled. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is also stable under normal laboratory conditions. However, one limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide. One direction is to study its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Further research is also needed to fully understand the mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide and to design experiments to study its effects.
合成方法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide involves a multi-step process that includes the reaction of 3,4-dimethoxybenzaldehyde with 2-naphthol in the presence of a base to form a Schiff base. The Schiff base is then reduced using sodium borohydride to form the corresponding amine, which is then acetylated using acetic anhydride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide.
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has been extensively studied for its potential therapeutic applications in various medical fields. Studies have shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide exhibits anticonvulsant, analgesic, anti-inflammatory, and anti-cancer properties. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-naphthyloxy)acetamide has also been shown to have a neuroprotective effect and can potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-25-20-10-7-16(13-21(20)26-2)11-12-23-22(24)15-27-19-9-8-17-5-3-4-6-18(17)14-19/h3-10,13-14H,11-12,15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEVQZYWVIYIMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=CC=CC=C3C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-naphthalen-2-yloxyacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1-adamantyl)ethoxy]-3-(2,6-dimethyl-4-morpholinyl)-2-propanol hydrochloride](/img/structure/B4936884.png)


![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4936907.png)


![N-isobutyl-3-methyl-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]benzenesulfonamide](/img/structure/B4936921.png)

![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B4936946.png)



![ethyl 4-[4-(3-iodobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B4936978.png)
![1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-4-piperidinecarboxamide](/img/structure/B4936990.png)